2-(叔丁氧羰基)-6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸

描述

The compound 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a scaffold found in many biologically active molecules, including natural products and pharmaceuticals. While the papers provided do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using modified Pictet-Spengler reactions. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid achieved a high yield of 95% with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of the compound of interest might also be optimized using similar strategies to achieve high yield and enantiopurity.

Molecular Structure Analysis

Although the exact molecular structure of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not discussed, the structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was elucidated using spectroscopy and X-ray crystallographic analysis . This indicates that similar analytical techniques could be employed to determine the molecular structure of the compound , including its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the synthesis of similar compounds involves key reactions such as condensation, cyclodehydration, and hydrolysis . These reactions are fundamental in forming the tetrahydroisoquinoline core and introducing various functional groups, which could be relevant for the synthesis and further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are not directly reported in the provided papers. However, the properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and stability, can be inferred based on the functional groups present in the molecule. For instance, the presence of a tert-butoxycarbonyl group suggests that the compound may have increased steric bulk and may be used as a protecting group in peptide synthesis .

Relevance to Behavioral Studies in Mice

Although not directly related to the compound of interest, one study found that certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have a transient effect on the locomotor activity of mice, with some derivatives being detected in the brain after administration . This suggests that the compound of interest may also have central nervous system activity and could potentially be studied for its effects on behavior or as a neuroactive compound.

科学研究应用

合成和改性

改进的合成方法:已经使用改进的 Pictet-Spengler 反应开发了一种类似化合物(3R)-2-(叔丁氧羰基)-7-羟基-1,2,3,4-四氢异喹啉-3-羧酸的改进合成方法。该方法通过重结晶以最小的外消旋和高对映体过量产出产物 (Liu 等人,2008 年)。

叔丁氧羰基化试剂:1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 被用作苯酚和芳香胺等底物的叔丁氧羰基化试剂。这个过程在温和条件下具有化学选择性和效率 (Saito 等人,2006 年)。

在合成复杂分子中的应用

对映纯化合物的合成:对映纯 6-羟基和 6-甲氧基-1,2,3,4-四氢异喹啉-1-羧酸的合成对于创建核受体的调节剂至关重要。这个过程涉及南极假丝酵母脂肪酶 B 催化的水解 (Forró 等人,2016 年)。

异喹啉衍生物的制备:已经开发出一种从 N-(叔丁氧羰基)-2-甲基苯甲胺制备异喹啉衍生物的方法。这个过程涉及多个步骤,包括锂化和缩合,以产生各种异喹啉化合物 (Clark 等人,1994 年)。

海洋药物合成研究:已经对与四氢异喹啉天然产物相关的 4H-色烯-2-羧酸酯衍生物的合成进行了研究。这项研究有助于理解抗肿瘤抗生素的构效关系 (Li 等人,2013 年)。

化学性质和反应

酸性底物的叔丁氧羰基化:已经证明酸性底物(如苯酚和胺盐酸盐)的叔丁氧羰基化不需要碱。这突出了叔丁氧羰基在化学合成中的多功能性和效率 (Ouchi 等人,2002 年)。

锂化和亲电猝灭:研究表明,取代的 N-叔丁氧羰基 (Boc)-1,2,3,4-四氢异喹啉可以经历锂化,然后进行亲电猝灭,从而产生各种四氢异喹啉产物。该方法对于有效合成复杂生物碱很重要 (Talk 等人,2016 年)。

潜在的生物医学应用

- 过氧化物酶体增殖物激活受体激动剂:对 2,7-取代的 1,2,3,4-四氢异喹啉-3-羧酸衍生物的研究表明它们是有效的过氧化物酶体增殖物激活受体 γ (PPARγ) 激动剂。这些化合物还抑制蛋白酪氨酸磷酸酶 1B,表明其在糖尿病和肥胖症治疗中的潜在应用 (Otake 等人,2015 年)。

未来方向

The future directions for research on “2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new derivatives of β- (1,2,4-triazol-1-yl)alanine has been described, which could inspire the synthesis of new derivatives of "2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" .

属性

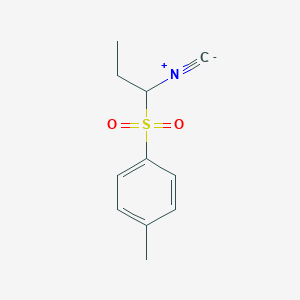

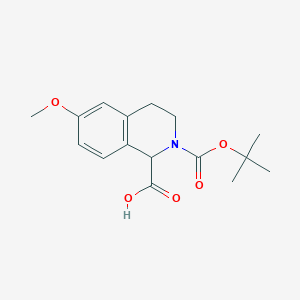

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHNJLLHDVVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609032 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

499139-27-4 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。